molecular formula C22H29N3O6S B10877763 N-(4-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B10877763
M. Wt: 463.5 g/mol
InChI Key: AUFOZEIPXFMAOZ-UHFFFAOYSA-N
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Description

N~1~-(4-{[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound that features a piperazine ring substituted with a trimethoxybenzyl group and a sulfonylphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps. One common route starts with the preparation of 1-(2,3,4-trimethoxybenzyl)piperazine, which is then reacted with sulfonyl chloride derivatives to introduce the sulfonyl group. The final step involves the acylation of the sulfonylphenylpiperazine intermediate with acetic anhydride or acetyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include phenolic derivatives, sulfides, and various substituted piperazine derivatives .

Scientific Research Applications

N~1~-(4-{[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases due to its structural similarity to known anti-ischemic agents.

Mechanism of Action

The mechanism of action of N1-(4-{[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxybenzyl group may facilitate binding to hydrophobic pockets, while the sulfonyl group can form hydrogen bonds with amino acid residues. This compound may inhibit certain enzymes by blocking their active sites or altering their conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(4-{[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is unique due to its combination of a trimethoxybenzyl group, a piperazine ring, and a sulfonylphenylacetamide moiety. This unique structure may confer specific biological activities and binding properties that are not observed in similar compounds .

Properties

Molecular Formula

C22H29N3O6S

Molecular Weight

463.5 g/mol

IUPAC Name

N-[4-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C22H29N3O6S/c1-16(26)23-18-6-8-19(9-7-18)32(27,28)25-13-11-24(12-14-25)15-17-5-10-20(29-2)22(31-4)21(17)30-3/h5-10H,11-15H2,1-4H3,(H,23,26)

InChI Key

AUFOZEIPXFMAOZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC

Origin of Product

United States

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